molecular formula C12H16O3S B8761690 Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester CAS No. 135996-16-6

Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester

Cat. No. B8761690
M. Wt: 240.32 g/mol
InChI Key: WSTKYJOCODCJIS-UHFFFAOYSA-N
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Patent
US05233035

Procedure details

After 25.42 g of p-hydroxythiophenol was dissolved in 100 ml of methylene chloride, 20.2 g of triethylamine was dropwise added to the solution under ice cooling. Then, 39.2 g of tert-butyl bromoacetate was added to the mixture followed by reacting at room temperature for an hour. After completion of the reaction, the reaction mixture was washed with 3 times with 1N-HCl and once with saturated sodium chloride aqueous solution. After the organic phase was dried over magnesium sulfate, methylene chloride was distilled off to give tert-butyl (4-hydroxyphenylthio)acetate (quantitative).
Quantity
25.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
39.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C(N(CC)CC)C.Br[CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]>C(Cl)Cl>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25.42 g
Type
reactant
Smiles
OC1=CC=C(C=C1)S
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
39.2 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
by reacting at room temperature for an hour
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with 3 times with 1N-HCl and once with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic phase was dried over magnesium sulfate, methylene chloride
DISTILLATION
Type
DISTILLATION
Details
was distilled off

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)SCC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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